molecular formula C16H12N2O2S B5619654 N-[(1-naphthylamino)carbonothioyl]-2-furamide

N-[(1-naphthylamino)carbonothioyl]-2-furamide

Cat. No. B5619654
M. Wt: 296.3 g/mol
InChI Key: SRSFEWIHQTZZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-naphthylamino)carbonothioyl]-2-furamide is a chemical compound that has been widely used in scientific research for its various properties. It is commonly referred to as "Nafamostat" and is a synthetic serine protease inhibitor. Nafamostat has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

Nafamostat works by binding to the active site of serine proteases, thereby inhibiting their activity. It does this by forming a covalent bond with the serine residue in the active site of the enzyme. This prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects
Nafamostat has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce inflammation, and decrease the production of cytokines. It has also been found to have antiviral properties, particularly against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Nafamostat in lab experiments is its specificity for serine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its use is limited by its potential toxicity and the need for careful dosing.

Future Directions

There are many potential future directions for research on Nafamostat. One area of interest is its potential use as an antiviral agent, particularly against the hepatitis C virus. Other potential areas of research include its use in the treatment of inflammatory diseases and its potential as a therapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of Nafamostat and its potential as a tool for studying serine proteases.

Synthesis Methods

Nafamostat can be synthesized by reacting 6-chloronicotinic acid with 1-naphthylamine to form 6-chloronicotinyl-1-naphthylamine. This compound is then reacted with thionyl chloride to form N-[(1-naphthylamino)carbonothioyl] chloride, which is then treated with 2-furamide to produce N-[(1-naphthylamino)carbonothioyl]-2-furamide.

Scientific Research Applications

Nafamostat has been extensively used in scientific research for its ability to inhibit serine proteases. It has been found to be particularly effective in inhibiting thrombin, a key enzyme involved in blood coagulation. Nafamostat has also been shown to inhibit other serine proteases, such as trypsin and plasmin.

properties

IUPAC Name

N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(14-9-4-10-20-14)18-16(21)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSFEWIHQTZZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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